molecular formula C12H22O14Sr B157204 Gluconate de strontium CAS No. 10101-21-0

Gluconate de strontium

Numéro de catalogue B157204
Numéro CAS: 10101-21-0
Poids moléculaire: 477.9 g/mol
Clé InChI: QRVYVKGHSWMAJI-IYEMJOQQSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Strontium gluconate is a compound that has been studied for its potential effects on bone formation and mineralization. It is related to strontium ranelate, a medication used in the treatment of osteoporosis, particularly in elderly patients who may have decreased renal function and are at risk for accumulation of the element . Strontium gluconate itself is not explicitly mentioned in the provided papers, but the studies on similar strontium compounds and their interactions with biological systems can offer insights into its potential applications and behavior.

Synthesis Analysis

The synthesis of strontium compounds has been explored in various studies. For instance, strontium dicarboxylates have been synthesized using simple methods without template agents, resulting in compounds such as strontium glutarate and strontium adipate . Another study developed a novel method for the synthesis of strontium complexes, which yielded highly pure strontium R-glutamate and strontium di(hydrogen S-glutamate) under hydrothermal conditions . These methods could potentially be adapted for the synthesis of strontium gluconate.

Molecular Structure Analysis

The molecular structure of strontium

Applications De Recherche Scientifique

Traitement de l'ostéoporose

Le ranelate de strontium, un composé contenant du strontium, possède un mécanisme d'action unique. Contrairement aux autres médicaments contre l'ostéoporose, il exerce un effet multidirectionnel sur le tissu osseux. Il intensifie l'ostéoblastogenèse (formation osseuse) tout en inhibant l'ostéoclastogenèse (résorption osseuse). Les ions strontium, qui ressemblent au calcium, interagissent avec le récepteur sensible au calcium (CaSR) dans les cellules osseuses. Les chercheurs se sont également intéressés à l'incorporation d'ions strontium dans les céramiques utilisées pour les matériaux de remplacement osseux, en particulier dans le traitement des fractures et des défauts causés par l'ostéoporose .

Santé du cartilage articulaire

Dans une étude utilisant des modèles de rats atteints d'ostéoarthrite, l'administration orale de gluconate de strontium (Glu-Sr) a montré des résultats prometteurs. En ciblant directement les chondrocytes, le Glu-Sr a réduit la gravité de la pathologie de l'ostéoarthrite (OA). Il a influencé les activités cataboliques/anaboliques et la différenciation chondrogénique, offrant potentiellement une nouvelle approche de la gestion de l'OA .

Régénération osseuse et biomatériaux

Le this compound a été étudié pour son rôle dans la régénération osseuse. Les biomatériaux enrichis en ions strontium présentent des propriétés physiques et chimiques distinctes par rapport à ceux qui ne contiennent pas d'ions Sr. La libération locale de strontium à partir de ces matériaux peut stimuler la formation osseuse, ce qui les rend précieux pour la réparation et la régénération osseuse .

Prévention de l'ostéoporose induite par les glucocorticoïdes (GIOP)

Des études utilisant des cellules souches de la moelle osseuse de rat (rBMSCs) ont exploré la possibilité d'utiliser le this compound pour la prévention du GIOP. Le Glu-Sr, avec une activité douce et une bonne biocompatibilité, s'est montré prometteur pour la récupération de la perte osseuse causée par le traitement aux glucocorticoïdes .

Applications dentaires

Les composés à base de strontium sont étudiés pour leurs effets sur la santé dentaire. Ils peuvent améliorer la formation osseuse autour des implants dentaires, améliorer l'ostéointégration et contribuer à la santé bucco-dentaire globale .

Propriétés antibactériennes

Des recherches émergentes suggèrent que les composés du strontium possèdent des propriétés antibactériennes. L'incorporation de strontium dans les matériaux ou les revêtements dentaires pourrait potentiellement réduire la colonisation bactérienne et prévenir les infections .

Mécanisme D'action

Target of Action

Strontium gluconate primarily targets osteoblasts and chondrocytes . Osteoblasts are cells that synthesize bone, while chondrocytes are cells found in healthy cartilage. Strontium gluconate has been shown to stimulate the anabolic activity of chondrocytes and enhance chondrogenic differentiation .

Mode of Action

Strontium gluconate interacts with its targets by promoting the formation of new bone by osteoblasts and reducing the resorption of bone by osteoclasts . This dual action results in an overall increase in bone mass. Strontium gluconate also enhances the anabolic activity of chondrocytes and promotes chondrogenic differentiation .

Biochemical Pathways

Strontium gluconate affects several biochemical pathways. It has been shown to increase the expression of key osteoblastogenesis genes, thereby promoting the differentiation and proliferation of pre-osteoblasts and osteoblasts . This results in an increase in the rate of bone formation and the synthesis of collagen and non-collagen proteins in the bone . Strontium gluconate also inhibits osteoclast differentiation, thereby reducing bone resorption .

Pharmacokinetics

The pharmacokinetics of strontium gluconate involves its absorption, distribution, metabolism, and excretion (ADME). Strontium is absorbed in the gut, with an absolute bioavailability of about 25% after an oral dose . The mean half-life of strontium is reported to be 5.4 days . The rates of clearance and the apparent volume of distribution at steady state are similar to those of calcium .

Result of Action

The molecular and cellular effects of strontium gluconate’s action include enhanced osteoblast differentiation and suppressed osteoclast activity . This leads to increased bone mass and improved bone tissue quality . In chondrocytes, strontium gluconate upregulates genes such as collagen II, Sox9, and aggrecan, while downregulating IL-1β . This results in reduced cartilage degeneration and stimulated cartilage matrix formation .

Action Environment

Environmental factors can influence the action of strontium gluconate. For instance, the bioavailability of strontium in soil can affect its uptake by plants . Strontium in soil is mainly associated with the exchangeable and soil solution fraction, making it readily bioavailable for plant uptake . Strontium can form complexes with organic matter content in soil and become less bioavailable . These factors can potentially influence the efficacy and stability of strontium gluconate.

Analyse Biochimique

Biochemical Properties

Strontium gluconate has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to enhance the anabolic activity of chondrocytes and promote the chondrogenic differentiation of mesenchymal stromal cells .

Cellular Effects

Strontium gluconate has been observed to have significant effects on various types of cells and cellular processes. It has been found to reduce cartilage degeneration and delay the progression of osteoarthritis in rat models . It also influences cell function by up-regulating collagen II, Sox9, and aggrecan genes while down-regulating IL-1β in chondrocytes .

Molecular Mechanism

At the molecular level, strontium gluconate exerts its effects through various mechanisms. It has been found to antagonize the catabolic effects of IL-1β on chondrocytes . It also promotes the chondrogenic differentiation of bone marrow mesenchymal stem cells, possibly through promoting chondrogenic gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of strontium gluconate have been observed to change over time. For instance, it has been found to significantly reduce cartilage degeneration and delay the progression of osteoarthritis in rat models over a period of 8 weeks .

Dosage Effects in Animal Models

The effects of strontium gluconate have been found to vary with different dosages in animal models. For instance, it has been found to effectively promote osteoblast survival, inhibit osteoclast differentiation, and restore bone formation in glucocorticoid-induced osteoporosis rat models .

Metabolic Pathways

Strontium gluconate is involved in various metabolic pathways. It interacts with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .

Propriétés

IUPAC Name

strontium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O7.Sr/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVYVKGHSWMAJI-IYEMJOQQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Sr(HOCH2(CHOH)4CO2)2, C12H22O14Sr
Record name Strontium gluconate
Source Wikipedia
URL https://en.wikipedia.org/w/index.php?title=Strontium_gluconate&action=edit&redlink=1
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

526-95-4 (Parent), 22537-39-9 (Parent)
Record name Strontium gluconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

477.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10101-21-0
Record name Strontium gluconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strontium D-gluconate (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STRONTIUM GLUCONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14V82624AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strontium gluconate
Reactant of Route 2
Strontium gluconate
Reactant of Route 3
Strontium gluconate
Reactant of Route 4
Strontium gluconate
Reactant of Route 5
Reactant of Route 5
Strontium gluconate
Reactant of Route 6
Strontium gluconate

Q & A

Q1: How does Strontium Gluconate affect bone metabolism?

A1: While the exact mechanism of action is complex and not fully elucidated, research suggests Strontium Gluconate exerts a dual effect on bone metabolism. It appears to stimulate bone formation by promoting osteoblast activity, the cells responsible for building new bone. [, ] Simultaneously, it may also decrease bone resorption, possibly by influencing osteoclast activity, the cells responsible for breaking down bone. [] This dual action makes it distinct from some other osteoporosis treatments that primarily focus on reducing bone resorption.

Q2: Can Strontium Gluconate be used as a marker for studying calcium disposition in the body?

A2: Yes, research suggests that the pharmacokinetic behavior of strontium closely resembles that of calcium. Studies have shown that Strontium Gluconate, when administered intravenously, exhibits similar clearance rates and an apparent volume of distribution comparable to the exchangeable calcium pool. [, ] This similarity allows researchers to use Strontium Gluconate as a marker to study calcium disposition in vivo and investigate the influence of drugs or diseases on calcium metabolism. [, ]

Q3: What is the impact of Nifedipine, a calcium channel blocker, on Strontium Gluconate disposition?

A3: Studies show that Nifedipine, a calcium channel blocker, significantly alters the pharmacokinetic profile of Strontium Gluconate. Administration of Nifedipine leads to a marked reduction in the half-life and apparent volume of distribution of Strontium Gluconate. [] This suggests that Nifedipine, through its action on voltage-operated calcium channels, influences the distribution and elimination of strontium in the body. []

Q4: Are there any in vivo studies demonstrating the efficacy of Strontium Gluconate in treating osteoporosis?

A4: Yes, preclinical studies using rat models of glucocorticoid-induced osteoporosis have demonstrated the therapeutic potential of Strontium Gluconate. [] These studies reported that Strontium Gluconate administration effectively restored bone formation in the treated animals. [] Further research, including clinical trials, is essential to confirm these findings and evaluate the efficacy and safety of Strontium Gluconate in treating osteoporosis in humans.

Q5: How does oral supplementation with Strontium Gluconate affect strontium levels in the body?

A5: Research indicates a direct correlation between oral Strontium Gluconate intake and serum strontium levels. [] Increasing oral doses of Strontium Gluconate result in a proportional rise in serum strontium concentrations and subsequent uptake into cells. [] Importantly, moderate doses of Strontium Gluconate do not appear to negatively impact calcium levels in serum or soft tissues. []

Q6: Does Strontium Gluconate impact chondrocytes and mesenchymal stromal cells?

A6: Research suggests that Strontium Gluconate might offer potential benefits in the context of articular cartilage. Studies show that it may enhance the anabolic activity of chondrocytes, the cells responsible for maintaining and repairing cartilage. [] Additionally, Strontium Gluconate may promote the differentiation of mesenchymal stromal cells into chondrocytes, potentially supporting cartilage regeneration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.